molecular formula C10H9BrN2 B14175950 (7-Bromoquinolin-3-YL)methanamine

(7-Bromoquinolin-3-YL)methanamine

Cat. No.: B14175950
M. Wt: 237.10 g/mol
InChI Key: RIMGUGIMMWGLMH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: (7-Bromoquinolin-3-YL)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Chemistry: In chemistry, (7-Bromoquinolin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the development of drugs targeting specific biological pathways. Its derivatives have shown promise in antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical modifications makes it versatile for different industrial applications .

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(7-bromoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H,5,12H2

InChI Key

RIMGUGIMMWGLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)CN)Br

Origin of Product

United States

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